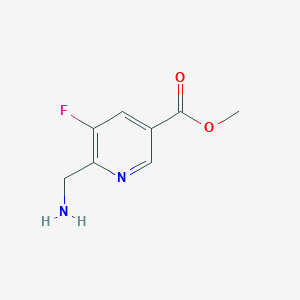
Methyl 6-(aminomethyl)-5-fluoronicotinate
描述
Methyl 6-(aminomethyl)-5-fluoronicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a methyl ester group, an aminomethyl group, and a fluorine atom attached to the nicotinic acid framework
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(aminomethyl)-5-fluoronicotinate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-fluoronicotinic acid.
Esterification: The 5-fluoronicotinic acid is esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid to form Methyl 5-fluoronicotinate.
Aminomethylation: The Methyl 5-fluoronicotinate is then subjected to aminomethylation using formaldehyde and ammonium chloride under basic conditions to introduce the aminomethyl group at the 6-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can ensure consistent product quality.
化学反应分析
Types of Reactions
Methyl 6-(aminomethyl)-5-fluoronicotinate can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted nicotinates.
科学研究应用
Methyl 6-(aminomethyl)-5-fluoronicotinate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active nicotinates.
作用机制
The mechanism of action of Methyl 6-(aminomethyl)-5-fluoronicotinate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes or receptors, while the fluorine atom can enhance binding affinity through electronic effects. The compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors.
相似化合物的比较
Similar Compounds
- Methyl 6-(aminomethyl)-5-chloronicotinate
- Methyl 6-(aminomethyl)-5-bromonicotinate
- Methyl 6-(aminomethyl)-5-iodonicotinate
Uniqueness
Methyl 6-(aminomethyl)-5-fluoronicotinate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its halogenated analogs. The fluorine atom can enhance the compound’s stability and binding affinity in biological systems, making it a valuable compound for medicinal and materials research.
属性
IUPAC Name |
methyl 6-(aminomethyl)-5-fluoropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O2/c1-13-8(12)5-2-6(9)7(3-10)11-4-5/h2,4H,3,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDVRVSSGQVFRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1)CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-(2-(4-Bromo-2-chlorophenoxy)ethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1449353.png)

![2-ethyl-3-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1449358.png)
![1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine dihydrochloride](/img/structure/B1449360.png)

![Bis(1-[(2-fluorophenyl)methyl]-guanidine) sulfuric acid](/img/structure/B1449362.png)
![Ethyl 2-(8H-Indeno[1,2-c]thiophen-8-yl)acetate](/img/structure/B1449364.png)




![1-[(1H-1,3-benzodiazol-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1449373.png)

